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Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzyl alcohol

Cat. No.: B140369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-
trimethoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical

compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring

such spectra.

Chemical Structure and Properties
2,3,4-Trimethoxybenzyl alcohol possesses the following chemical structure:

Chemical Formula: C₁₀H₁₄O₄

Molecular Weight: 198.22 g/mol

CAS Number: 71989-96-3.[1][2]

Appearance: Liquid.

Boiling Point: 105 °C at 25 mmHg.

Density: 1.151 g/mL at 25 °C.
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The following tables summarize the key spectroscopic data for 2,3,4-trimethoxybenzyl
alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~6.95 d, J = 8.5 Hz 1H H-6

~6.70 d, J = 8.5 Hz 1H H-5

~4.60 s 2H -CH₂OH

~3.90 s 3H 4-OCH₃

~3.88 s 3H 3-OCH₃

~3.85 s 3H 2-OCH₃

~2.50 (variable) br s 1H -OH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) (ppm) Assignment

~152.5 C-3

~151.0 C-2

~142.0 C-4

~125.0 C-1

~122.0 C-6

~107.0 C-5

~61.0 -CH₂OH

~60.8 3-OCH₃

~56.0 4-OCH₃

~55.8 2-OCH₃

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Strong, Broad O-H stretch (alcohol)

3000 - 2850 Medium
C-H stretch (aromatic and

aliphatic)

1600, 1480 Medium C=C stretch (aromatic ring)

1280 - 1200 Strong C-O stretch (aryl ethers)

1050 - 1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

198 Moderate [M]⁺ (Molecular Ion)

181 High [M - OH]⁺

167 Moderate [M - OCH₃]⁺

153 High [M - CH₂OH - H]⁺

139 Moderate [M - 3xCH₃ - H]⁺

108 Moderate [C₇H₈O]⁺

91 Low [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 2,3,4-trimethoxybenzyl alcohol in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: A standard NMR spectrometer (e.g., 400 MHz).

Pulse Sequence: A standard single-pulse experiment.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Acquisition time: 3-4 seconds
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Spectral width: 10-12 ppm

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID). The chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Instrument: A standard NMR spectrometer (e.g., 100 MHz).

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

Acquisition Parameters:

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds

Acquisition time: 1-2 seconds

Spectral width: 200-220 ppm

Processing: Apply Fourier transformation with an exponential window function, phase

correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent

signal.

IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of liquid 2,3,4-trimethoxybenzyl alcohol onto one face of a salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film between the plates.[3]

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Procedure:

Acquire a background spectrum of the empty spectrometer.

Place the prepared salt plates in the sample holder.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 2,3,4-trimethoxybenzyl alcohol (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

Instrument: A mass spectrometer coupled with a gas chromatograph (GC-MS) or with a

direct insertion probe.

Ionization Method: Electron Ionization (EI) at 70 eV.

Acquisition Parameters:

Mass range: m/z 40-400.

Scan speed: 1 scan/second.

GC Conditions (if applicable):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b140369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a higher

temperature (e.g., 280 °C) to ensure elution.

Carrier Gas: Helium.

Visualization of Spectroscopic Workflow
The following diagram illustrates the workflow for the structural elucidation of 2,3,4-
trimethoxybenzyl alcohol using the described spectroscopic techniques.
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Caption: Workflow for Spectroscopic Analysis of 2,3,4-Trimethoxybenzyl Alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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